2,4-Pentanedione dioxime

Catalog No.
S704792
CAS No.
2157-56-4
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Pentanedione dioxime

CAS Number

2157-56-4

Product Name

2,4-Pentanedione dioxime

IUPAC Name

(NZ)-N-[(4Z)-4-hydroxyiminopentan-2-ylidene]hydroxylamine

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3/b6-4-,7-5-

InChI Key

WBRYLZHYOFBTPD-PEPZGXQESA-N

SMILES

CC(=NO)CC(=NO)C

Canonical SMILES

CC(=NO)CC(=NO)C

Isomeric SMILES

C/C(=N/O)/C/C(=N\O)/C

Chelating Agent

One key property of 2,4-pantanedione dioxime is its ability to act as a chelating agent. Chelating agents form complexes with metal ions, holding them tightly within their structure. This property makes 2,4-pentanedione dioxime valuable in various research areas:

  • Metal Ion Detection and Separation: Scientists can utilize 2,4-pentanedione dioxime to selectively bind and separate specific metal ions from mixtures. This allows for the identification and quantification of trace metals in environmental samples, biological tissues, or other complex matrices .
  • Biomedical Research: The chelating ability of 2,4-pentanedione dioxime allows researchers to study the role of specific metal ions in biological processes. By selectively removing or introducing metal ions, scientists can gain insights into their function in enzymes, protein interactions, and other vital biological mechanisms .

Organic Synthesis

,4-Pentanedione dioxime also plays a role in organic synthesis, particularly in the preparation of specific organic compounds. Here are some examples:

  • Precursor for Heterocyclic Compounds: 2,4-Pentanedione dioxime can serve as a building block for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles are crucial components of various drugs, natural products, and functional materials .
  • Reagent in Diamine Synthesis: Specific reaction conditions allow the use of 2,4-pentanedione dioxime as a reagent in the synthesis of diamines, which are organic compounds containing two amine functional groups. Diamines find applications in various fields, including pharmaceuticals, polymers, and dyes .

2,4-Pentanedione dioxime, with the chemical formula C₅H₁₀N₂O₂ and CAS number 2157-56-4, is an organic compound characterized by its dioxime functional group. It appears as a white to almost white crystalline solid and has a molecular weight of 130.15 g/mol. This compound is soluble in water, ether, and ethanol, making it versatile for various applications in laboratory settings .

There are several methods for synthesizing 2,4-Pentanedione dioxime:

  • Condensation Reaction: The most common method involves the reaction of acetylacetone with hydroxylamine hydrochloride in the presence of sodium acetate and ethanol under mild heating conditions.
  • Irradiation Methods: Some synthetic routes utilize UV irradiation to facilitate the condensation reaction between acetylacetone and hydroxylamine.
  • Alternative Routes: Other methods may involve different solvents or catalysts to optimize yield and purity .

2,4-Pentanedione dioxime has a range of applications:

  • Analytical Chemistry: It is used as a chelating agent for metal ions in various analytical procedures.
  • Laboratory Reagent: Commonly employed as a reagent in organic synthesis.
  • Biological Studies: Investigated for its potential roles in biochemistry due to its chelating properties .

Interaction studies involving 2,4-Pentanedione dioxime primarily focus on its ability to form complexes with metal ions. These studies reveal that the compound effectively binds to transition metals, which can influence their biological availability and toxicity. This property makes it useful in environmental chemistry for detecting heavy metal contamination .

Several compounds share structural similarities with 2,4-Pentanedione dioxime. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
Acetylacetone123-54-6A precursor to 2,4-Pentanedione dioxime; lacks dioxime groups.
3-Methyl-2-butanone563-80-4A ketone; does not contain nitrogen or dioxime functionality.
2,3-Butanedione431-03-8A diketone; lacks the oxime structure found in 2,4-Pentanedione dioxime.

Uniqueness: The presence of two dioxime groups distinguishes 2,4-Pentanedione dioxime from other similar compounds, providing unique reactivity patterns and biological interactions that are not present in ketones or simple diketones .

Physical Description

Solid; [Alfa Aesar MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

130.074227566 g/mol

Monoisotopic Mass

130.074227566 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2157-56-4

General Manufacturing Information

2,4-Pentanedione, 2,4-dioxime: INACTIVE

Dates

Last modified: 08-15-2023

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